molecular formula C9H5FN2 B1308179 7-fluoro-1H-indole-5-carbonitrile CAS No. 883500-88-7

7-fluoro-1H-indole-5-carbonitrile

Cat. No.: B1308179
CAS No.: 883500-88-7
M. Wt: 160.15 g/mol
InChI Key: XPJWXNPTGJIGIL-UHFFFAOYSA-N
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Description

7-fluoro-1H-indole-5-carbonitrile is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a fluorine atom at the 7th position and a cyano group at the 5th position of the indole ring makes this compound a unique and valuable compound in various scientific research fields.

Biochemical Analysis

Biochemical Properties

7-fluoro-1H-indole-5-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, such as protein kinases and G-protein-coupled receptors . These interactions can modulate signaling pathways and cellular responses, contributing to the compound’s biological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound may affect the expression of genes involved in inflammation and immune responses, further highlighting its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit protein kinases, which play a critical role in cell signaling and regulation . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Indole derivatives, including this compound, are generally stable under standard laboratory conditions . Long-term exposure to environmental factors, such as light and temperature, may lead to degradation and reduced efficacy. In vitro and in vivo studies have shown that the biological effects of this compound can persist over extended periods, indicating its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Indole derivatives are known to undergo metabolic transformations, such as hydroxylation and conjugation, which can influence their biological activity and excretion . The metabolic flux and levels of metabolites can be affected by the presence of this compound, highlighting its role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and localization . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport mechanisms and tissue distribution is essential for optimizing its use in biomedical applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors, influencing gene expression. The subcellular localization of this compound is an important factor in determining its biological effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1H-indole-5-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Fluorination: Introduction of the fluorine atom at the 7th position of the indole ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyanation: Introduction of the cyano group at the 5th position. This step can be carried out using reagents like copper(I) cyanide (CuCN) or potassium cyanide (KCN) under appropriate reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it can undergo electrophilic substitution reactions, particularly at the 3rd position.

    Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

    Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Electrophilic Substitution: Substituted indole derivatives.

    Nucleophilic Addition: Various substituted amines or alcohols.

    Oxidation and Reduction: Oxidized or reduced forms of the indole ring.

Scientific Research Applications

7-fluoro-1H-indole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1H-indole-7-carbonitrile: Similar structure but with the positions of the fluorine and cyano groups reversed.

    7-chloro-1H-indole-5-carbonitrile: Similar structure with a chlorine atom instead of fluorine.

    7-fluoro-1H-indole-3-carbonitrile: Similar structure with the cyano group at the 3rd position.

Uniqueness

7-fluoro-1H-indole-5-carbonitrile is unique due to the specific positioning of the fluorine and cyano groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position can enhance its stability and lipophilicity, while the cyano group at the 5th position can provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

7-fluoro-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJWXNPTGJIGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397573
Record name 7-fluoro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883500-88-7
Record name 7-fluoro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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